

JBSNF-000028: Application Notes and Protocols for Animal Studies

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Compound of Interest

Compound Name: JBSNF-000028 free base

Cat. No.: B12391307

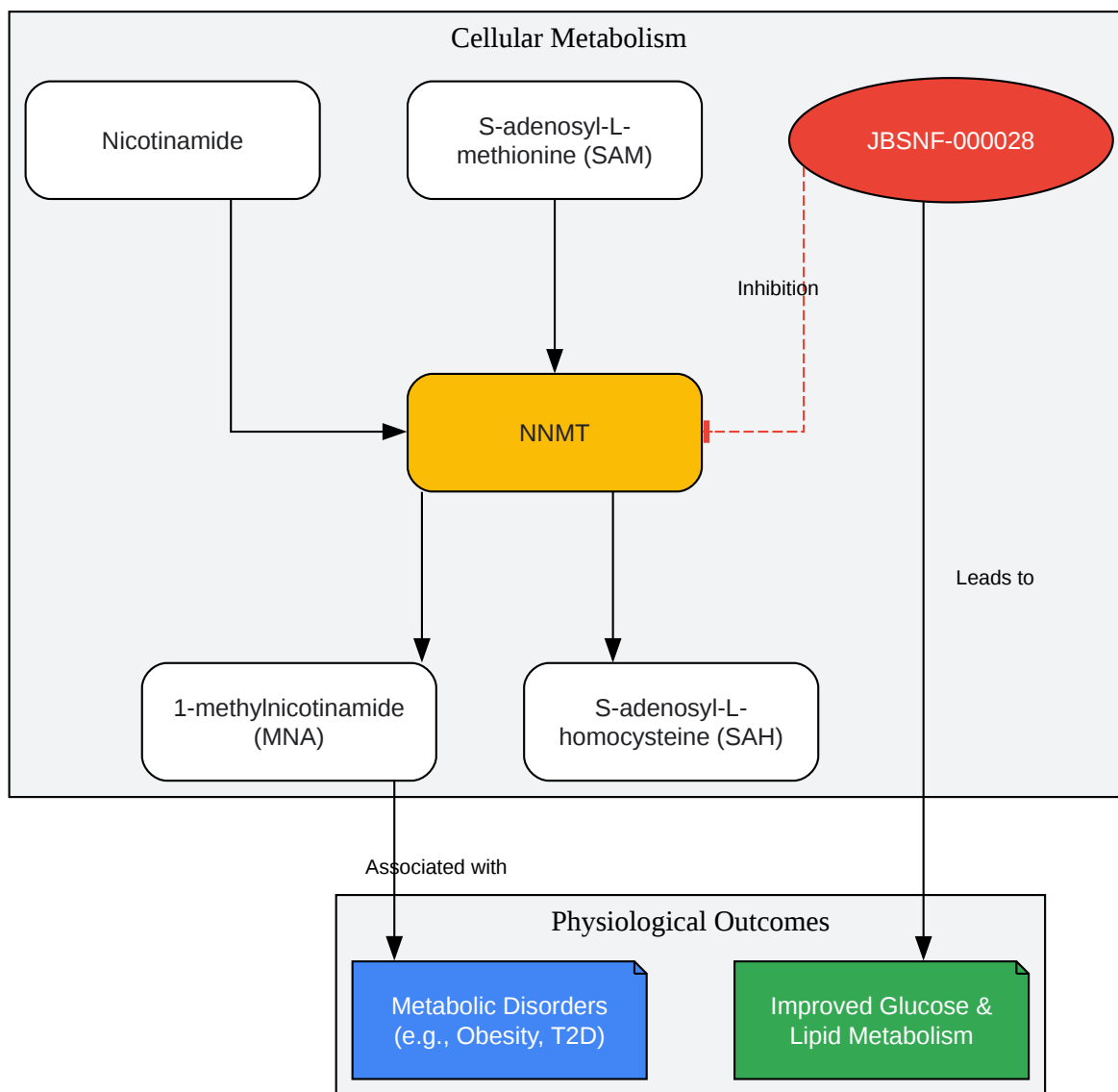
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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of JBSNF-000028 in animal studies, focusing on its application in metabolic disorder research. JBSNF-000028 is an orally active small molecule inhibitor of Nicotinamide N-methyltransferase (NNMT), an enzyme implicated in various metabolic diseases.

Mechanism of Action

JBSNF-000028 functions as a potent inhibitor of NNMT in humans, monkeys, and mice.[1][2][3][4] NNMT catalyzes the methylation of nicotinamide using S-adenosyl-L-methionine (SAM) as a methyl donor, producing 1-methylnicotinamide (MNA).[5] Overexpression of NNMT is associated with metabolic disorders.[5] By inhibiting NNMT, JBSNF-000028 reduces the levels of MNA in plasma, liver, and adipose tissue.[5][6] This inhibition leads to improved insulin sensitivity, modulation of glucose levels, and reduction in body weight in diet-induced obese mouse models.[5][6] The binding of JBSNF-000028 occurs at the nicotinamide pocket of NNMT.[5][6] Interestingly, JBSNF-000028 has also been observed to improve glucose tolerance in NNMT knockout mice, suggesting potential off-target effects or mechanisms beyond NNMT inhibition that contribute to its glucose-normalizing effects.[5][6]



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Caption: JBSNF-000028 inhibits NNMT, impacting metabolic pathways.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity and in vivo dosage and pharmacokinetic parameters of JBSNF-000028.

Table 1: In Vitro IC₅₀ Values of JBSNF-000028[1][2][3][4]

Species	IC ₅₀ (μM)
Human (hNNMT)	0.033
Monkey (mkNNMT)	0.19
Mouse (mNNMT)	0.21

Table 2: In Vivo Dosage and Administration in Mouse Models[1][2][3][4][6][7][8][9]

Animal Model	Dosage	Route of Administration	Frequency	Study Duration
Diet-Induced Obese (DIO) Mice	50 mg/kg	Oral (p.o.)	Twice daily	27 days
ob/ob Mice	50 mg/kg	Oral (p.o.)	Twice daily	Not specified
db/db Mice	50 mg/kg	Oral (p.o.)	Twice daily	Not specified
NNMT Knockout DIO Mice	50 mg/kg	Oral (p.o.)	Twice daily	4 weeks
C57BL/6 Mice (PK Study)	10 mg/kg	Oral (p.o.)	Single dose	10 hours
C57BL/6 Mice (PK Study)	1 mg/kg	Intravenous (i.v.)	Single dose	8 hours

Table 3: Pharmacokinetic Parameters of JBSNF-000028 in C57BL/6 Mice[4]

Parameter	Intravenous (1 mg/kg)	Oral (10 mg/kg)
T _{1/2} (h)	1.3	1.4
T _{max} (h)	-	0.5
C _{max} (ng/mL)	-	1833
AUC _{0-t} (hng/mL)	448	4021
AUC _{0-inf} (hng/mL)	451	4044
V _d (L/kg)	2.8	-
CL (L/h/kg)	2.2	-
Bioavailability (%)	-	89.6

Experimental Protocols

In Vivo Efficacy Study in Diet-Induced Obese (DIO) Mice

This protocol outlines the methodology for evaluating the in vivo efficacy of JBSNF-000028 in a DIO mouse model.[\[6\]](#)[\[8\]](#)

1. Animal Model and Diet:

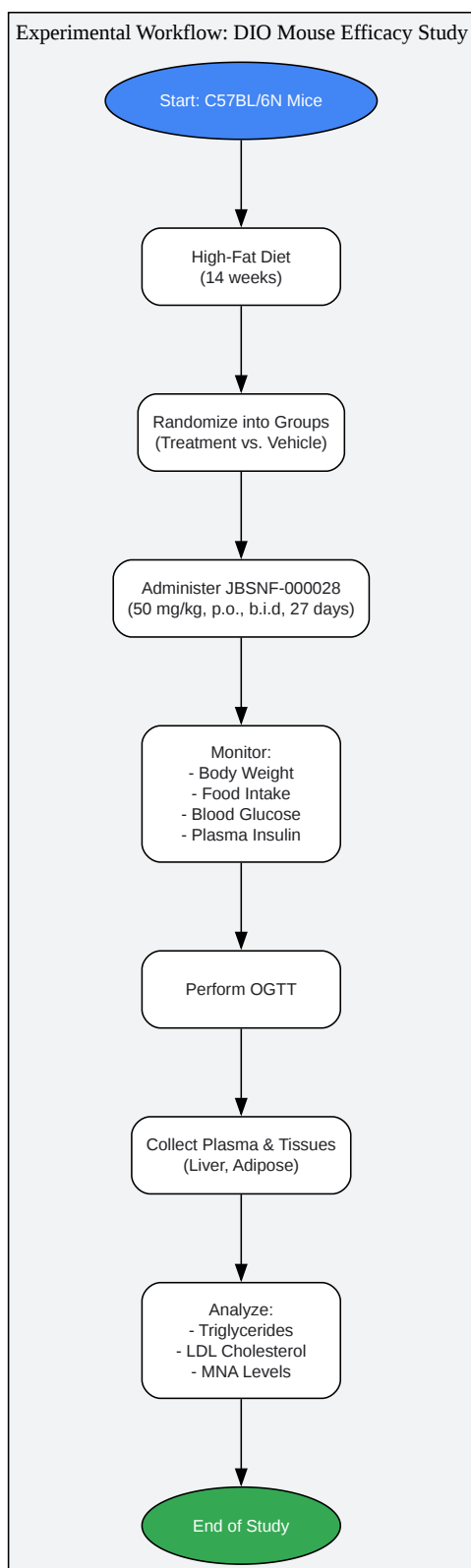
- Animal Model: Male C57BL/6N mice.[\[6\]](#)
- Diet: High-fat diet (HFD), typically 60% kcal from fat, for 14 weeks to induce obesity and insulin resistance.[\[6\]](#)

2. Compound Formulation and Administration:

- Formulation: Formulations can be prepared using Tween 80 and 0.5% HEC.[\[6\]](#)
- Compound Administration: JBSNF-000028 is administered via oral gavage at a dose of 50 mg/kg, twice daily.[\[6\]](#)[\[8\]](#) A vehicle control group should be included.

3. Experimental Procedure:

- Induce obesity in mice by feeding them an HFD for 14 weeks.[6]
- Randomize the obese mice into treatment and vehicle control groups.
- Administer JBSNF-000028 or vehicle for 27 days.[1][2][4]
- Monitor body weight and food intake regularly.
- Measure fed blood glucose and plasma insulin levels at specified intervals.[6]
- At the end of the treatment period, perform an Oral Glucose Tolerance Test (OGTT).[6]
- Collect plasma and tissues (liver, visceral white adipose tissue) for analysis of triglycerides, LDL cholesterol, and MNA levels.[6]



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Caption: Workflow for in vivo efficacy testing of JBSNF-000028.

Pharmacokinetic Study

This protocol describes the procedure for determining the pharmacokinetic profile of JBSNF-000028 in mice.[6]

1. Animal Model:

- Male C57BL/6N mice.[6]

2. Compound Administration:

- Oral (p.o.): A single dose of 10 mg/kg.[4]
- Intravenous (i.v.): A single dose of 1 mg/kg.[4]

3. Sample Collection:

- Blood samples are collected at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).[6]
- Plasma is separated and stored at -80°C until analysis.[6]

4. Analysis:

- Plasma concentrations of JBSNF-000028 are determined using a suitable analytical method, such as LC-MS/MS.
- Pharmacokinetic parameters ($T_{1/2}$, T_{max} , C_{max} , AUC, etc.) are calculated.

Safety and Toxicology

JBSNF-000028 has been shown to be inactive against a broad panel of targets related to metabolism and safety.[5][6] In vitro studies using HepG2 cells showed no cytotoxicity at concentrations up to 100 μ M for 72 hours.[1][2]

Conclusion

JBSNF-000028 is a promising therapeutic candidate for metabolic disorders, demonstrating efficacy in various animal models. The provided protocols and data serve as a comprehensive

guide for researchers investigating the therapeutic potential of this NNMT inhibitor. Adherence to these guidelines will facilitate reproducible and reliable experimental outcomes.

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